

Lacto-N-fucopentaose V in Human Milk: An In-depth Technical Guide

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Compound of Interest

Compound Name: Lacto-N-fucopentaose V

Cat. No.: B1598693

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacto-N-fucopentaose V (LNFP V) is a neutral human milk oligosaccharide (HMO) that constitutes a significant component of the complex carbohydrate fraction of human milk. As researchers increasingly uncover the profound impact of HMOs on infant health and development, understanding the specific roles of individual HMOs like LNFP V is of paramount importance. This technical guide provides a comprehensive overview of LNFP V, focusing on its concentration in human milk, analytical methodologies for its quantification, and its potential biological functions, particularly in immunomodulation and its interaction with the infant gut microbiota. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and infant nutrition.

Structure and Presence in Human Milk

Lacto-N-fucopentaose V is a pentasaccharide with the following structure: $\text{Gal}\beta 1\text{-}3\text{GlcNAc}\beta 1\text{-}3\text{Gal}\beta 1\text{-}4(\text{Fuc}\alpha 1\text{-}3)\text{Glc}$. Its presence and concentration in human milk are highly variable and are significantly influenced by the mother's secretor status, which is determined by the expression of the fucosyltransferase 2 (FUT2) gene. Non-secretor mothers, who lack a functional FUT2 enzyme, tend to have higher concentrations of certain HMOs, including LNFP V[1].

Quantitative Data on Lacto-N-fucopentaose V Concentration

The concentration of LNFP V in human milk varies considerably among individuals and across different lactation stages. The tables below summarize quantitative data from various studies, highlighting these variations.

Table 1: Concentration of **Lacto-N-fucopentaose V** in Human Milk from a European Cohort

Maternal Secretor Status	N	Concentration (mg/L) [Median (IQR)]
Secretor	122	44.6 (31.3–61.9)
Non-secretor	21	197 (141–235)

Source: Adapted from Sprenger et al. (2017). Concentrations were measured in milk samples collected at 3 months postpartum.[\[1\]](#)

Table 2: Longitudinal Variation of **Lacto-N-fucopentaose V** in Human Milk

Lactation Stage	Concentration Trend
Colostrum to Mature Milk	LNFP V concentrations have been observed to decrease over the course of lactation.

Note: Specific quantitative data showing the longitudinal variation of LNFP V was not available in the provided search results. However, general trends for many HMOs indicate a decrease in concentration over time.

Experimental Protocols for Quantification

Accurate quantification of LNFP V in the complex matrix of human milk requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed techniques.

Sample Preparation

A critical first step in the analysis of HMOs is the removal of interfering substances like fats and proteins.

Protocol 1: Basic Sample Preparation

- Centrifuge human milk samples to separate the lipid layer.
- Precipitate proteins from the skimmed milk using methods such as ethanol precipitation or ultrafiltration.
- The resulting clear aqueous fraction containing HMOs can then be further purified or directly analyzed.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method involves the derivatization of HMOs to introduce a fluorescent tag, enabling sensitive detection.

Protocol 2: HPLC with 2-Aminobenzamide (2-AB) Labeling

- Derivatization: Label the reducing end of the oligosaccharides with a fluorescent dye such as 2-aminobenzamide (2-AB).
- Chromatographic Separation:
 - Column: A glycan-specific column, such as one with an amide-based stationary phase.
 - Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
 - Detection: Fluorescence detector with appropriate excitation and emission wavelengths for 2-AB.
- Quantification: Use a calibration curve prepared with a purified LNFP V standard.

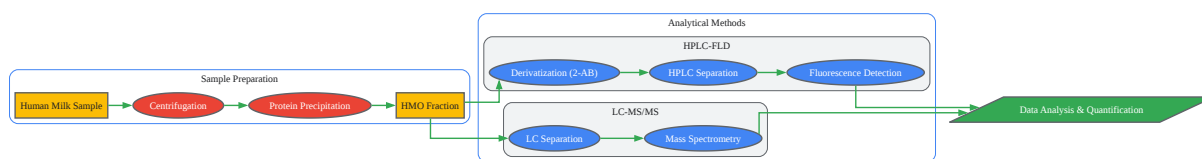
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of HMOs without the need for derivatization.

Protocol 3: LC-MS/MS Analysis

- Chromatographic Separation:
 - Column: A porous graphitized carbon (PGC) or amide-based column.
 - Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid or ammonium formate.
- Mass Spectrometric Detection:
 - Ionization: Electrospray ionization (ESI) in negative or positive mode.
 - Analysis: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for specific detection and quantification of LNFP V based on its precursor and product ion transitions.
- Quantification: Generate a calibration curve using a certified LNFP V standard.

Workflow for HMO Quantification



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Figure 1: General workflow for the quantification of HMOs.

Biological Functions and Signaling Pathways

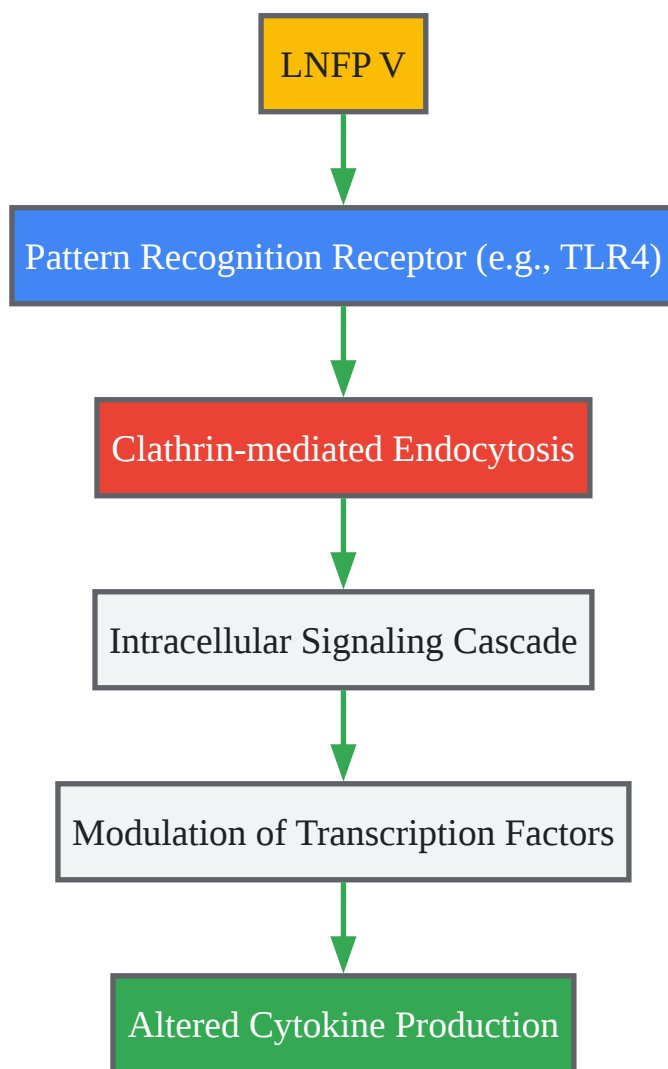
While direct research on the specific signaling pathways of LNFP V is limited, studies on structurally similar fucosylated oligosaccharides, such as Lacto-N-fucopentaose I (LNFP I) and Lacto-N-fucopentaose III (LNFP III), provide valuable insights into its potential immunomodulatory roles.

Potential Immunomodulatory Effects

Fucosylated HMOs are known to modulate the host immune system. LNFP I has been shown to decrease the proliferation of mononuclear cells and reduce the production of pro-inflammatory cytokines like IL-12 and IFN- γ , while increasing the anti-inflammatory cytokine IL-10[2]. It is plausible that LNFP V exerts similar effects.

LNFP III has been demonstrated to induce alternative activation of antigen-presenting cells (APCs) through a clathrin-mediated endocytosis pathway that can involve Toll-like receptor 4 (TLR4) signaling[3]. This alternative activation is associated with a shift towards a Th2-dominant immune response, which is generally less inflammatory.

Hypothesized Signaling Pathway for LNFP V-mediated Immunomodulation



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Figure 2: Hypothesized signaling pathway for LNFP V.

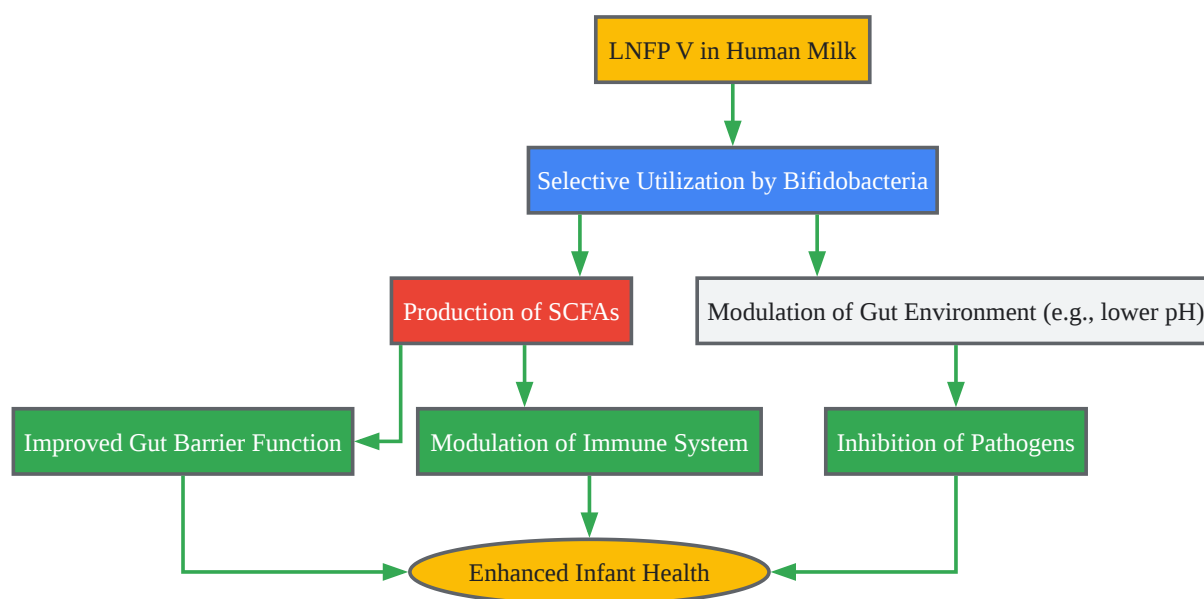
Interaction with the Infant Gut Microbiota

HMOs are not readily digested by the infant and thus reach the colon intact, where they serve as prebiotics, selectively promoting the growth of beneficial bacteria, particularly *Bifidobacterium* species.

Certain species of bifidobacteria possess the enzymatic machinery to degrade and utilize fucosylated HMOs. For instance, *Bifidobacterium longum* subsp. *infantis* and *Bifidobacterium bifidum* are known to consume fucosylated oligosaccharides[4]. The ability of specific strains to metabolize LNFP V is an active area of research. The utilization of LNFP V by these bacteria

can lead to the production of short-chain fatty acids (SCFAs) like butyrate, which have numerous benefits for the host, including nourishing colonocytes and modulating the immune system.

Logical Relationship of LNFP V and Infant Gut Health



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Figure 3: LNFP V's role in infant gut health.

Conclusion and Future Directions

Lacto-N-fucopentaose V is a significant component of human milk, with concentrations influenced by maternal genetics and lactation stage. Robust analytical methods are available for its quantification, providing a foundation for further research into its biological roles. While direct evidence for its specific signaling pathways is still emerging, research on related fucosylated HMOs suggests a potential for immunomodulatory activity. Furthermore, its role as a prebiotic in shaping the infant gut microbiota warrants deeper investigation.

Future research should focus on:

- Elucidating the specific signaling pathways activated by LNFP V in various immune cells.
- Identifying the specific gut bacterial species and strains that can efficiently utilize LNFP V.
- Conducting clinical studies to correlate LNFP V concentrations in human milk with specific infant health outcomes.

A thorough understanding of the functions of **Lacto-N-fucopentaose V** will be instrumental in the development of novel infant formulas, prebiotics, and potentially, therapeutic agents for immune-related disorders.

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